Lipophilicity (LogP) Benchmarking: 2-Nitro-4-(trifluoromethyl)benzyl chloride vs. 4-(Trifluoromethyl)benzyl chloride and 2-Nitrobenzyl chloride
The calculated LogP for 2-nitro-4-(trifluoromethyl)benzyl chloride is 3.8756 [1]. This value is 26–46% higher than the LogP of 4-(trifluoromethyl)benzyl chloride (reported as 3.06–3.44) [2] and approximately 73% higher than that of 2-nitrobenzyl chloride (reported as 2.22–2.34) . The increase reflects the additive contribution of the ortho-nitro and para-trifluoromethyl substituents, which jointly elevate lipophilicity beyond that of either mono-substituted analog.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.8756 |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzyl chloride: 3.06–3.44; 2-Nitrobenzyl chloride: 2.22–2.34 |
| Quantified Difference | +0.44 to +0.82 vs 4-CF3 analog; +1.54 to +1.66 vs 2-NO2 analog |
| Conditions | Calculated values using standard fragment-based methods (chemsrc database) |
Why This Matters
Higher LogP influences membrane permeability and distribution in biological systems; selection of this intermediate may improve the drug-likeness of final compounds when lipophilic character is desired.
- [1] Chemsrc. 2-Nitro-4-(trifluoromethyl)benzyl chloride. CAS 225656-59-7. LogP: 3.8756. Accessed 2026. View Source
- [2] Chemsrc. 4-(Trifluoromethyl)benzyl chloride. CAS 939-99-1. LogP: 3.06. Accessed 2026. View Source
